Methyl 5-chloro-3-fluoro-2-methylbenzoate
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Overview
Description
Methyl 5-chloro-3-fluoro-2-methylbenzoate is an organic compound with the molecular formula C9H8ClFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and methyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-chloro-3-fluoro-2-methylbenzoate can be synthesized through several methods. One common route involves the esterification of 5-chloro-3-fluoro-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-3-fluoro-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Oxidation: Potassium permanganate in an acidic medium is effective for oxidizing the methyl group.
Major Products
Substitution: Products include derivatives with different functional groups replacing chlorine or fluorine.
Reduction: The major product is 5-chloro-3-fluoro-2-methylbenzyl alcohol.
Oxidation: The major product is 5-chloro-3-fluoro-2-methylbenzoic acid.
Scientific Research Applications
Methyl 5-chloro-3-fluoro-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of methyl 5-chloro-3-fluoro-2-methylbenzoate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes, affecting various metabolic pathways. The presence of chlorine and fluorine atoms enhances its binding affinity to target proteins, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-5-fluoro-3-methylbenzoate
- Methyl 5-chloro-2-fluorobenzoate
- Methyl 3-chloro-5-fluorobenzoate
Uniqueness
Methyl 5-chloro-3-fluoro-2-methylbenzoate is unique due to its specific substitution pattern on the benzene ring. This unique arrangement of chlorine, fluorine, and methyl groups imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H8ClFO2 |
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Molecular Weight |
202.61 g/mol |
IUPAC Name |
methyl 5-chloro-3-fluoro-2-methylbenzoate |
InChI |
InChI=1S/C9H8ClFO2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,1-2H3 |
InChI Key |
NENZSBJRVWQXBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1F)Cl)C(=O)OC |
Origin of Product |
United States |
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